(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
説明
特性
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-15-22-23-18-17(21-8-9-26(15)18)24-10-12-25(13-11-24)19(27)20(6-2-3-7-20)16-5-4-14-28-16/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUVDSOUXSQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure and Properties
The compound features a triazolo[4,3-a]pyrazine moiety linked to a piperazine and a thiophene group. Its unique structure allows for diverse interactions with biological targets. The molecular formula is with a molecular weight of approximately .
Antibacterial Activity
Recent studies have shown that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance, compounds similar to the target compound were evaluated against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 16 μg/mL |
The MIC values indicate that certain derivatives can be as effective as conventional antibiotics like ampicillin . The mechanism of action is believed to involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of the compound has also been investigated. Triazolo[4,3-a]pyrazine derivatives have shown promise in inhibiting key kinases involved in cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound C | HeLa (cervical carcinoma) | 12 |
| Compound D | MNNG/HOS (osteosarcoma) | 18 |
These findings suggest that the compound may act through mechanisms similar to those of established anticancer agents by interfering with cellular growth pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the triazole and thiophene rings can significantly influence potency and selectivity:
- Triazole Substituents : The introduction of methyl groups enhances antibacterial activity.
- Thiophene Modifications : Alterations in the thiophene moiety can improve anticancer efficacy.
For example, compounds with electron-withdrawing groups on the thiophene ring exhibited increased binding affinity to target proteins involved in cancer progression .
Synthesis Methods
The synthesis of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves several steps:
- Formation of Triazolo[4,3-a]pyrazine : Starting from commercially available precursors.
- Piperazine Coupling : Reaction with piperazine derivatives under controlled conditions.
- Thiophene Integration : Incorporation of thiophene using electrophilic aromatic substitution techniques.
Each step requires optimization to maximize yield and purity .
Case Studies and Research Findings
Several studies have documented the biological evaluation of similar compounds:
- A recent study demonstrated that a derivative with a similar structure exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Another investigation highlighted the anticancer properties in various human cancer cell lines, indicating that modifications to the triazole structure can lead to enhanced activity against specific cancer types .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to the compound . Notably, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have demonstrated potent anti-tumor activity against several cancer cell lines:
- A549 (lung cancer) : IC50 values around 0.83 µM.
- MCF-7 (breast cancer) : IC50 values as low as 0.15 µM.
- HeLa (cervical cancer) : IC50 values reaching 2.85 µM.
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation, particularly through inhibition of c-Met kinase activity, which is crucial for cancer cell survival and metastasis .
Kinase Inhibition
The compound has been identified as a dual inhibitor of c-Met and VEGFR-2 kinases, both of which play critical roles in angiogenesis and tumor growth. The most promising derivatives exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, indicating strong potential for therapeutic applications in oncology .
Antibacterial Properties
Another significant application of triazolo[4,3-a]pyrazine derivatives is their antibacterial activity. Research has shown that certain derivatives can effectively combat bacterial strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Diabetes Treatment
The compound's structural framework has also been explored for its potential as a DPP-IV inhibitor, a class of drugs used to manage type 2 diabetes. A specific derivative demonstrated an IC50 value of 18 nM against DPP-IV, showcasing its effectiveness and selectivity compared to other peptidases . This suggests that modifications to the triazolo[4,3-a]pyrazine structure can yield compounds with desirable pharmacological profiles for diabetes management.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or thiophene rings can significantly influence potency and selectivity against target enzymes or receptors.
Case Study: Antitumor Activity
In a study evaluating the anticancer effects of various triazolo[4,3-a]pyrazine derivatives, one derivative was shown to induce apoptosis in A549 cells through activation of caspase pathways and inhibition of cell cycle progression . This case underscores the therapeutic potential of these compounds in developing novel cancer treatments.
Case Study: DPP-IV Inhibition
A derivative was tested in vivo for its ability to lower blood glucose levels in diabetic animal models. Results indicated significant reductions in glucose levels post-administration, supporting its potential as a new therapeutic agent for diabetes management .
類似化合物との比較
Structural Analogues: Triazolopyrazine Derivatives
Key Structural Differences :
- Target vs. : The target lacks the 8-amino group but incorporates a thiophene-cyclopentyl group, which may enhance lipophilicity and CNS penetration.
- Target vs. : The tosyl group in improves metabolic stability, whereas the thiophene in the target could favor redox interactions.
Functional Group Analogues: Piperazine-Containing Compounds
Piperazine Role: Enhances solubility and enables hydrogen bonding with targets (e.g., adenosine receptors in ). The target’s piperazine may similarly improve pharmacokinetics.
Bioactivity Profiles and Molecular Docking Insights
- Antifungal Potential: Triazolo-thiadiazoles in showed docking affinity for 14-α-demethylase (CYP51), a fungal enzyme. The target’s triazole core may share this mechanism .
- Receptor Selectivity: highlights that 8-amino-triazolopyrazines exhibit >10-fold selectivity for adenosine A2A over A1 receptors. The target’s 3-methyl group could further refine selectivity .
Predicted Properties :
- LogP : ~3.5 (moderately lipophilic due to thiophene and cyclopentyl).
- Solubility: Limited aqueous solubility; DMSO/ethanol suitable for assays.
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step procedures, often starting with the preparation of triazolo[4,3-a]pyrazine intermediates. A general approach includes:
- Step 1: Reacting 8-amino-triazolo[4,3-a]pyrazine derivatives with piperazine precursors under anhydrous conditions (e.g., dioxane, triethylamine) .
- Step 2: Coupling the piperazine intermediate with a thiophene-containing cyclopentyl ketone via carbodiimide-mediated amidation or nucleophilic substitution .
- Key Reagents: Benzyl chloride for N-alkylation , carbonyldiimidazole (CDI) for activating carboxylic acids , and anhydrous solvents (DMFA, dioxane) to prevent hydrolysis .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Validate with melting point consistency (e.g., sharp melting points around 260–264°C as in related triazolo derivatives) .
- Structural Confirmation:
- 1H-NMR: Identify aromatic protons (δ 7.3–8.1 ppm), piperazine NH (δ 2.8–3.5 ppm), and cyclopentyl methyl groups (δ 1.4–1.7 ppm) .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1716 cm⁻¹) and triazole ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control: Prolonged reflux (24–48 hours) ensures complete substitution in piperazine coupling steps . For sensitive intermediates, lower temperatures (0–5°C) prevent side reactions .
- Solvent Selection: Anhydrous DMFA enhances solubility of polar intermediates, while i-propanol facilitates precipitation for high-purity isolation .
- Design of Experiments (DoE): Apply statistical models (e.g., response surface methodology) to optimize variables like molar ratios (e.g., 1:1.2 for amine:carbonyl chloride) and catalyst loading .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., pH, temperature, cell lines) using standardized protocols. For example, discrepancies in adenosine receptor binding assays may arise from differences in radioligand purity .
- Orthogonal Assays: Combine molecular docking (e.g., using 14-α-demethylase lanosterol PDB:3LD6 ) with in vitro enzyme inhibition studies to resolve false positives.
- Meta-Analysis: Cross-reference activity data with structurally similar derivatives (e.g., substituent effects on thiophene or piperazine moieties) to identify trends .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Retrosynthetic Analysis: Deconstruct the molecule into modular units (e.g., triazolo-pyrazine core, piperazine linker, thiophene-cyclopentyl group) to systematically vary substituents .
- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine analogs to probe electronic effects on receptor binding .
- Functional Group Scanning: Introduce methyl, methoxy, or halogen groups at the triazolo-pyrazine 3-position to assess steric and electronic impacts .
Q. How to predict and validate biological targets using computational methods?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinase or GPCR databases). Prioritize targets with high docking scores (ΔG < −8 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) for top candidates .
- In Vitro Validation: Test predicted targets (e.g., A2A adenosine receptor) using radioligand displacement assays (IC50 determination) .
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